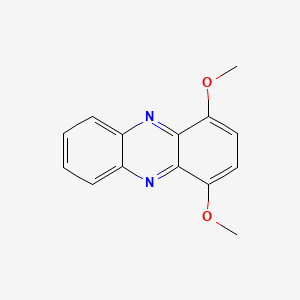![molecular formula C20H18O5 B14725063 [4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate CAS No. 10499-08-8](/img/structure/B14725063.png)
[4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is structurally characterized by the presence of a chromenyl group attached to a phenyl acetate moiety. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds through acetylation of the hydroxyl group at the 7-position of the coumarin ring, followed by esterification with phenyl acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as the use of green solvents and catalysts, can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
[4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenyl group to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenyl derivatives .
科学的研究の応用
Chemistry
In chemistry, [4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate is used as a precursor for the synthesis of various coumarin derivatives with potential biological activities .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
Medicine
In medicine, coumarin derivatives are investigated for their anticoagulant, anticancer, and antimicrobial properties. This compound may serve as a lead compound for the development of new therapeutic agents .
Industry
Industrially, this compound is used in the synthesis of dyes, perfumes, and optical brighteners due to its fluorescent properties .
作用機序
The mechanism of action of [4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
類似化合物との比較
Similar Compounds
4-methyl-7-hydroxycoumarin: A precursor in the synthesis of [4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate.
7-hydroxy-4-methylcoumarin: Another coumarin derivative with similar biological activities.
4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: A structurally related compound with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific acetylated structure, which imparts distinct biological and chemical properties. This compound’s acetyl groups enhance its solubility and reactivity, making it a valuable intermediate in synthetic and medicinal chemistry .
特性
CAS番号 |
10499-08-8 |
|---|---|
分子式 |
C20H18O5 |
分子量 |
338.4 g/mol |
IUPAC名 |
[4-(7-acetyloxy-2-methyl-2H-chromen-3-yl)phenyl] acetate |
InChI |
InChI=1S/C20H18O5/c1-12-19(15-4-7-17(8-5-15)24-13(2)21)10-16-6-9-18(25-14(3)22)11-20(16)23-12/h4-12H,1-3H3 |
InChIキー |
DNZGBFXOVKCJMO-UHFFFAOYSA-N |
正規SMILES |
CC1C(=CC2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



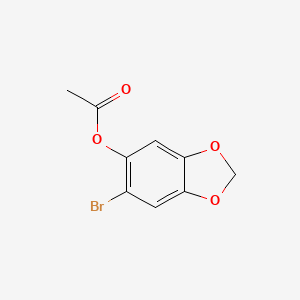

![6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14725026.png)


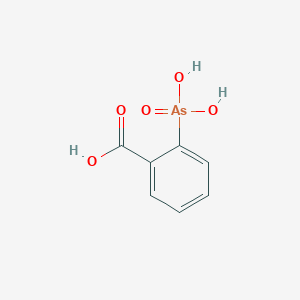
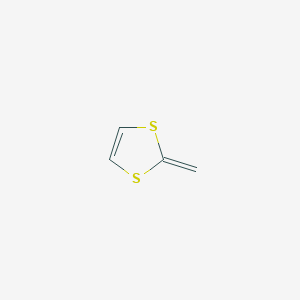
![2-[2-(Thiolan-2-yl)ethyl]thiolane](/img/structure/B14725041.png)
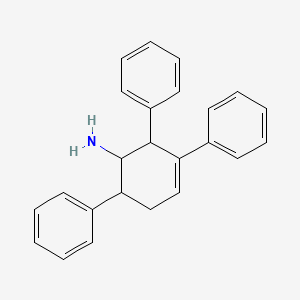
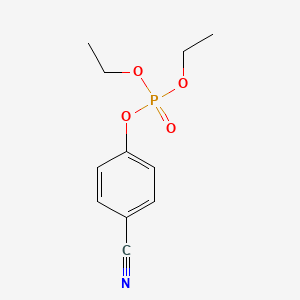
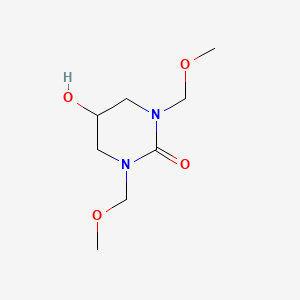
![Methyl 2-{5-[2-cyano-3-(2-methylanilino)-3-oxoprop-1-en-1-yl]furan-2-yl}benzoate](/img/structure/B14725067.png)
